5-Chloro-2-(ethylsulfonyl)pyridine
Overview
Description
5-Chloro-2-(ethylsulfonyl)pyridine is a heterocyclic organic compound with the molecular formula C7H8ClNO2S. It features a pyridine ring substituted with a chloro group at the 5-position and an ethylsulfonyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(ethylsulfonyl)pyridine typically involves the chlorination of 2-(ethylsulfonyl)pyridine. One common method includes the reaction of 2-(ethylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C to ensure the selective chlorination at the 5-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions to convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.
Oxidation: Sulfone derivatives with enhanced stability and potential biological activity.
Reduction: Sulfide or thiol derivatives with different reactivity profiles.
Scientific Research Applications
5-Chloro-2-(ethylsulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(ethylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfonyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Ethylsulfonyl)pyridine: Lacks the chloro substitution, resulting in different reactivity and biological activity.
5-Chloro-2-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to variations in chemical properties and applications.
5-Bromo-2-(ethylsulfonyl)pyridine:
Uniqueness
5-Chloro-2-(ethylsulfonyl)pyridine is unique due to the combination of its chloro and ethylsulfonyl substituents, which confer specific chemical reactivity and biological activity. This dual substitution pattern allows for diverse applications in synthetic chemistry and biological research, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
5-chloro-2-ethylsulfonylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBDRTUOQYTNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630968 | |
Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859536-33-7 | |
Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.